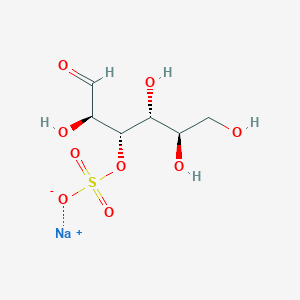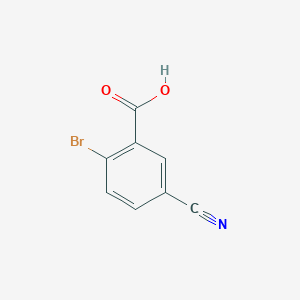
2-Bromo-5-cyanobenzoic acid
Übersicht
Beschreibung
2-Bromo-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyanobenzoic acid consists of a benzene ring substituted with a bromine atom, a cyano group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) .Physical And Chemical Properties Analysis
2-Bromo-5-cyanobenzoic acid is a solid at room temperature . It has a molecular weight of 226.03 g/mol . The compound’s exact mass and monoisotopic mass are 224.94254 g/mol . It has a topological polar surface area of 61.1 Ų .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Important Compounds
2-Bromo-5-cyanobenzoic acid has been utilized in the synthesis of various biologically important compounds. For instance, its application in continuous flow-flash chemistry has led to the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one. This is a key intermediate for numerous compounds of biological significance. The use of flow microreactors enables rapid and efficient reactions that are challenging to achieve through conventional batch processes, making 2-Bromo-5-cyanobenzoic acid a valuable starting material in organic synthesis (Seto et al., 2019).
2. Exploration of Tautomeric Equilibria
The study of tautomeric equilibria is crucial for understanding the properties and reactivity of chemical compounds. 2-Cyanobenzoic acids, closely related to 2-Bromo-5-cyanobenzoic acid, have been extensively studied in different phases (gas, solution, and solid) to understand their tautomeric behaviors. These studies are significant in fields such as material science and pharmaceuticals where tautomerism can influence the stability and functionality of molecules (Iglesias et al., 2012).
3. Development of Novel Synthetic Routes and Intermediate Compounds
2-Bromo-5-cyanobenzoic acid serves as a building block in the synthesis of complex molecules. It has been employed in creating novel synthetic routes, leading to the production of intermediate compounds pivotal in further chemical transformations. For instance, its brominated and cyano derivatives are instrumental in the synthesis of nitrogen heterocycles, showcasing its versatility and importance in organic synthesis (Zhang & Pugh, 2003).
4. Understanding Structure-Property Relationships
The structural modifications and substitutions in benzoic acid derivatives, including 2-Bromo-5-cyanobenzoic acid, play a crucial role in determining their physical and chemical properties. Comprehensive studies involving thermodynamics of sublimation, fusion, vaporization, and solubility provide valuable insights into the structure-property relationships of these compounds. Such research is beneficial for applications in material science and drug development, where these properties are critical (Zherikova et al., 2016).
5. Contribution to Molecular Recognition Studies
Molecular recognition is a fundamental concept in chemistry, particularly in the design of supramolecular assemblies. Derivatives of 2-Bromo-5-cyanobenzoic acid have been studied for their ability to form specific interactions with N-donor compounds. These interactions are pivotal in forming intricate molecular architectures with potential applications in catalysis, sensor design, and pharmaceuticals (Varughese & Pedireddi, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMSICZVBGWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693211 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyanobenzoic acid | |
CAS RN |
845616-12-8 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
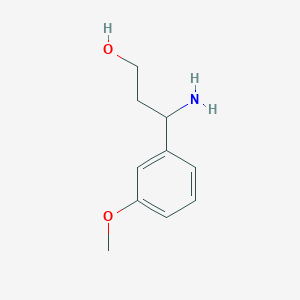
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
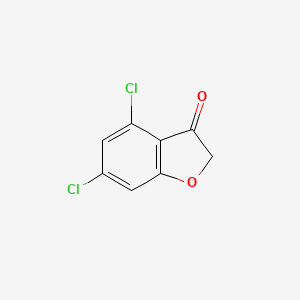
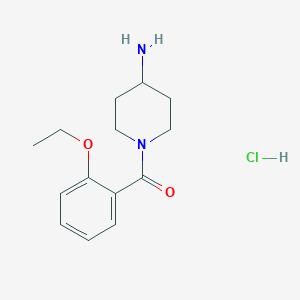
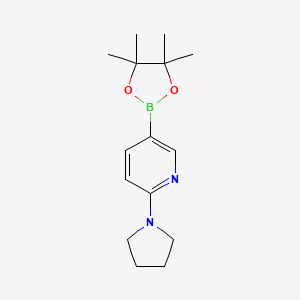
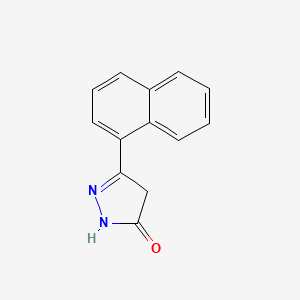
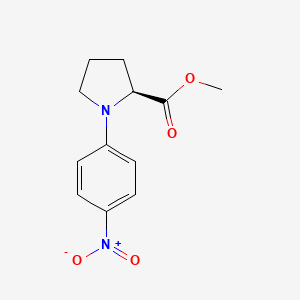
![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
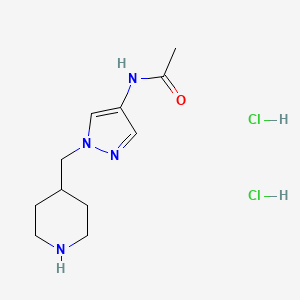
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
